An In-depth Technical Guide to the Chemical Structure of beta-L-Ribofuranose
An In-depth Technical Guide to the Chemical Structure of beta-L-Ribofuranose
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies related to beta-L-ribofuranose.
Introduction
Beta-L-ribofuranose is the L-enantiomer of beta-D-ribofuranose, a fundamental building block of RNA.[1] While the D-form is ubiquitous in natural biological systems, the L-form and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of antiviral nucleoside analogues.[1][2] Its unique stereochemistry confers metabolic stability, a desirable trait for therapeutic agents.[1] This document elucidates the structural characteristics, physicochemical properties, and relevant experimental procedures for beta-L-ribofuranose.
Chemical Structure and Stereochemistry
Beta-L-ribofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅.[3] It features a five-membered furanose ring consisting of four carbon atoms and one oxygen atom. The "beta" (β) designation indicates that the anomeric hydroxyl group on carbon C1 is positioned on the same side of the ring as the hydroxymethyl group at C4. In L-ribofuranose, the hydroxyl groups at positions C2, C3, and C4 are oriented in a cis configuration relative to each other.[1]
The systematic IUPAC name for beta-L-ribofuranose is (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3] The specific stereochemistry is crucial for its biological activity and interaction with enzymes and receptors.
Below is a two-dimensional representation of the beta-L-ribofuranose chemical structure, generated using the Graphviz DOT language, illustrating the atomic connectivity and key functional groups.
Caption: 2D structure of beta-L-ribofuranose.
Physicochemical Properties
A summary of the key quantitative data for beta-L-ribofuranose and its common derivative, 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, is provided below.
| Property | beta-L-ribofuranose | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | Data Source |
| Molecular Formula | C₅H₁₀O₅ | C₁₃H₁₈O₉ | [1][4] |
| Molecular Weight | 150.13 g/mol | 318.28 g/mol | [1][4] |
| CAS Number | 41546-19-4 | 144490-03-9 | [1][5] |
| IUPAC Name | (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (3,4,5-triacetyloxyoxolan-2-yl)methyl acetate | [3][4] |
| Melting Point | Not available (D-form: ~95°C) | 80-83 °C | [1] |
| Predicted pKa | 12.16 ± 0.70 | Not available | [5] |
| InChIKey | HMFHBZSHGGEWLO-FCAWWPLPSA-N | IHNHAHWGVLXCCI-CYDGBPFRSA-N | [1] |
Experimental Protocols
The synthesis of L-nucleosides often requires protected forms of L-ribofuranose. A common intermediate is 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose. Below is a detailed protocol for its synthesis from L-ribose, which is a crucial step for many drug development workflows.
Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose from L-Ribose [6]
This protocol outlines the acetylation of L-ribose to produce the peracetylated furanose derivative, which is a versatile precursor for nucleoside synthesis.
Materials:
-
L-ribose
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate aqueous solution
-
Saturated sodium chloride aqueous solution
-
Anhydrous sodium sulfate
-
Diisopropyl ether
-
Ice bath
-
Standard laboratory glassware
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Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a suitable reaction flask, suspend L-ribose in acetic anhydride.
-
Acid Catalysis: Cool the mixture in an ice bath to an internal temperature of 0 ± 5°C. While stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the temperature within the specified range.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1.5 hours.
-
Crystallization/Precipitation: Cool the reaction solution again in an ice bath to 0 ± 5°C. Add diisopropyl ether (10 ml) and stir in the ice bath for 4 hours to facilitate product formation. The mixture can be stored overnight in a refrigerator (≤ 5°C).
-
Work-up - Neutralization: While stirring in an ice bath, add sodium acetate (3.60 g) to the reaction product and stir for 30 minutes. Add ethyl acetate (30 ml) and then carefully add saturated sodium bicarbonate solution at room temperature until the aqueous layer is neutralized.
-
Extraction: Perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (30 ml).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (20 ml) and twice with a saturated sodium chloride solution (20 ml each).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields the crude product as a yellow oil.
-
Analysis: The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be analyzed by HPLC to determine the yield and the ratio of α- to β-anomers. The described procedure reports a high selectivity for the β-anomer (α/β ratio of 6/94) with a total yield of 73% for the β-anomer.[6]
Spectroscopic and Structural Characterization
The precise structure and conformation of ribofuranose rings are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and stereochemistry of beta-L-ribofuranose and its derivatives. For the closely related beta-D-ribofuranosides, characteristic coupling constants between furanose ring protons (J-values) are used to determine the ring's conformational preferences (e.g., North vs. South puckering).[7] Similar principles apply to the L-enantiomer.
Applications in Drug Development
Beta-L-ribofuranose is a key chiral precursor in the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer agents.[1]
-
Antiviral Agents: It serves as a starting material for drugs like levovirin, an antiviral agent effective against HIV.[1]
-
Metabolic Stability: L-nucleosides are not recognized as efficiently by the enzymes that metabolize natural D-nucleosides, leading to increased metabolic stability and a longer half-life in vivo.[1]
-
Antisense Oligonucleotides: Beta-L-ribofuranose units can be incorporated into antisense oligonucleotides to enhance their resistance to nuclease degradation.[1]
Logical Workflow for Synthesis
The synthesis of a target L-nucleoside analogue from L-ribose typically follows a logical progression of steps designed to control stereochemistry and ensure high yields.
Caption: General workflow for L-nucleoside synthesis.
References
- 1. beta-L-ribofuranose | 41546-19-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 8. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
